molecular formula C25H26N4O3S B2468989 2-benzyl-5-{[1-(morpholin-4-ylcarbonyl)propyl]thio}imidazo[1,2-c]quinazolin-3(2H)-one CAS No. 1024479-78-4

2-benzyl-5-{[1-(morpholin-4-ylcarbonyl)propyl]thio}imidazo[1,2-c]quinazolin-3(2H)-one

Cat. No. B2468989
CAS RN: 1024479-78-4
M. Wt: 462.57
InChI Key: IRLHGKUNRKPBTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-benzyl-5-{[1-(morpholin-4-ylcarbonyl)propyl]thio}imidazo[1,2-c]quinazolin-3(2H)-one is a useful research compound. Its molecular formula is C25H26N4O3S and its molecular weight is 462.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Drug Discovery

One-Pot Synthesis of Quinazolinone Derivatives : A method has been described for the synthesis of quinazolinone derivatives, such as 2-thioxoquinazolinones and imidazo[1,2-c]quinazolin-5-amines, starting from nitro-compounds. This approach features an easy access to the target quinazolinone derivatives, making it suitable for library synthesis in drug discovery efforts (Dou, Wang, & Shi, 2009).

Anticancer Activity : A quinazoline derivative demonstrated anticancer activity by acting cytotoxically on the HeLa tumor cell line, indicating its potential as a cancer therapeutic agent. The study also explored the interaction of this compound with calf thymus DNA, adding to its potential in scientific research applications (Ovádeková, Jantová, Theiszová, & Labuda, 2005).

Chemical Synthesis and Biological Activity

Synthesis of Benzodiazepine Receptor Ligands : Research on 2-Arylimidazo[4,5-c]quinolines and analogous fused imidazopyridines, evaluated as benzodiazepine receptor ligands, highlights the influence of the compound structure on binding affinity and in vivo activity, indicating its utility in designing therapeutic candidates for treating symptoms of senile dementia (Takada et al., 1996).

Anticancer and Antimicrobial Properties : Synthesis of novel quinazolinone derivatives incorporating the compound of interest has led to the discovery of compounds with significant anticancer activities. This research underscores the compound's utility in generating new molecules with potential therapeutic benefits (Nowak et al., 2014).

Molecular Properties and Synthesis Techniques

Fluorescent Brighteners Synthesis : The compound is involved in the synthesis of fluorescent brighteners, showing the relationship between electronic distribution and fluorescence quantum efficiency. This application demonstrates its role in developing materials with potential use in enhancing the brightness of fabrics (Patil et al., 2020).

Synthetic Approaches to Heterocyclic Compounds : Research has focused on the use of this compound in creating a variety of heterocyclic compounds, such as benzimidazoles and thiadiazoles, which are explored for their potential as diuretic agents and for their antibacterial activity. These studies indicate the compound's versatility in synthesizing a wide range of biologically active molecules (Elenich, Bhasker, Ramesh, Rafeeq, & Reddy, 2021).

properties

IUPAC Name

2-benzyl-5-(1-morpholin-4-yl-1-oxobutan-2-yl)sulfanyl-2H-imidazo[1,2-c]quinazolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O3S/c1-2-21(24(31)28-12-14-32-15-13-28)33-25-27-19-11-7-6-10-18(19)22-26-20(23(30)29(22)25)16-17-8-4-3-5-9-17/h3-11,20-21H,2,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRLHGKUNRKPBTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCOCC1)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.